molecular formula C24H21N4NaO6S2 B12701817 Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate CAS No. 79817-75-7

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B12701817
CAS No.: 79817-75-7
M. Wt: 548.6 g/mol
InChI Key: XDCHHXDYGFRRJT-UHFFFAOYSA-M
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Description

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it a valuable substance in the textile and printing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound.

    Sulphonation: The resulting azo compound undergoes sulphonation to introduce sulphonate groups, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.

    Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

    Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions can replace sulphonate groups under basic conditions.

Major Products

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Hydroxylated derivatives.

Scientific Research Applications

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, printing inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The sulphonate groups enhance the compound’s solubility, allowing it to interact more effectively with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **Sodium 4-amino-5-hydroxy-3-((4-((2-sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
  • **Sodium 6-amino-5-((3-((methylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Uniqueness

Sodium 6-amino-5-((3-((ethylphenylamino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific ethylphenylamino group, which imparts distinct color properties and enhances its stability compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.

Properties

CAS No.

79817-75-7

Molecular Formula

C24H21N4NaO6S2

Molecular Weight

548.6 g/mol

IUPAC Name

sodium;6-amino-5-[[3-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C24H22N4O6S2.Na/c1-2-28(18-8-4-3-5-9-18)35(30,31)19-10-6-7-17(14-19)26-27-24-21(25)12-11-16-13-20(36(32,33)34)15-22(29)23(16)24;/h3-15,29H,2,25H2,1H3,(H,32,33,34);/q;+1/p-1

InChI Key

XDCHHXDYGFRRJT-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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